5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde
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Overview
Description
5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a piperidine moiety and a hydroxymethyl group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of the piperidine ring enhances its pharmacological potential, making it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 4-(hydroxymethyl)piperidine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-[4-(Carboxymethyl)piperidin-1-yl]thiophene-2-carboxylic acid.
Reduction: 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)thiophene-2-carbaldehyde: Lacks the hydroxymethyl group, which may reduce its biological activity.
5-(Hydroxymethyl)thiophene-2-carbaldehyde: Lacks the piperidine ring, which may affect its pharmacological properties.
Uniqueness
5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is unique due to the presence of both the piperidine ring and the hydroxymethyl group. This combination enhances its potential for biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-[4-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c13-7-9-3-5-12(6-4-9)11-2-1-10(8-14)15-11/h1-2,8-9,13H,3-7H2 |
InChI Key |
SWUCXECTDOTREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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